3-(3-Chlorophenyl)-4-((3-ethoxy-4-hydroxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
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Overview
Description
3-(3-Chlorophenyl)-4-((3-ethoxy-4-hydroxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-4-((3-ethoxy-4-hydroxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate hydrazine derivatives with carbon disulfide in the presence of a base such as potassium hydroxide.
Substitution Reaction: The 3-chlorophenyl group is introduced via a nucleophilic substitution reaction using 3-chlorobenzyl chloride.
Schiff Base Formation: The final step involves the condensation of the triazole derivative with 3-ethoxy-4-hydroxybenzaldehyde to form the Schiff base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and ethoxy groups.
Reduction: Reduction reactions can occur at the Schiff base linkage, converting the imine group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with amine groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorophenyl group.
Scientific Research Applications
3-(3-Chlorophenyl)-4-((3-ethoxy-4-hydroxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione has been studied for various scientific research applications, including:
Medicinal Chemistry: Potential use as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: Investigation of its effects on cellular pathways and enzyme inhibition.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring and Schiff base linkage are key structural features that enable the compound to bind to these targets and exert its biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chlorophenyl)-4-amino-1H-1,2,4-triazole-5(4H)-thione
- 3-(3-Chlorophenyl)-4-((4-hydroxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
- 3-(3-Chlorophenyl)-4-((3-ethoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
Uniqueness
The unique combination of the 3-chlorophenyl group, ethoxy group, and hydroxy group in the structure of 3-(3-Chlorophenyl)-4-((3-ethoxy-4-hydroxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione distinguishes it from other similar compounds. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
478255-15-1 |
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Molecular Formula |
C17H15ClN4O2S |
Molecular Weight |
374.8 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15ClN4O2S/c1-2-24-15-8-11(6-7-14(15)23)10-19-22-16(20-21-17(22)25)12-4-3-5-13(18)9-12/h3-10,23H,2H2,1H3,(H,21,25)/b19-10+ |
InChI Key |
INQHIPWNSOHLPZ-VXLYETTFSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl)O |
Origin of Product |
United States |
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